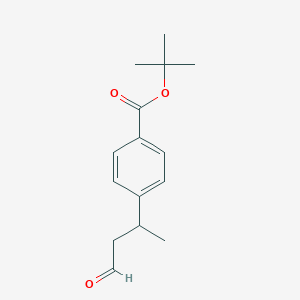![molecular formula C65H42 B14237179 9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) CAS No. 460347-61-9](/img/structure/B14237179.png)
9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) is a complex organic compound known for its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) typically involves multiple steps of organic reactions. The process begins with the preparation of the fluorene and anthracene derivatives, followed by their coupling through a series of reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrocarbon derivatives .
Wissenschaftliche Forschungsanwendungen
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, such as π-π stacking and hydrogen bonding, which contribute to its effects. These interactions can influence the behavior of biological systems and materials, leading to diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate: A related compound with similar structural features but different functional groups.
N,N’-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis[1-(2,3-dichlorophenyl)methanimine]: Another compound with a fluorene core, used in different chemical contexts.
N,N’-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis[2-(4-methoxyphenyl)acetamide]: A compound with similar structural motifs but distinct functional properties.
Uniqueness
The uniqueness of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) lies in its combination of fluorene and anthracene units, which impart specific electronic and photophysical properties. These characteristics make it particularly valuable in applications such as OLEDs and photovoltaic cells, where efficient light absorption and emission are crucial .
Eigenschaften
CAS-Nummer |
460347-61-9 |
|---|---|
Molekularformel |
C65H42 |
Molekulargewicht |
823.0 g/mol |
IUPAC-Name |
9-phenyl-10-[4-[9-[4-(10-phenylanthracen-9-yl)phenyl]fluoren-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C65H42/c1-3-19-43(20-4-1)61-51-25-7-11-29-55(51)63(56-30-12-8-26-52(56)61)45-35-39-47(40-36-45)65(59-33-17-15-23-49(59)50-24-16-18-34-60(50)65)48-41-37-46(38-42-48)64-57-31-13-9-27-53(57)62(44-21-5-2-6-22-44)54-28-10-14-32-58(54)64/h1-42H |
InChI-Schlüssel |
FCIZYCDVAFGAPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
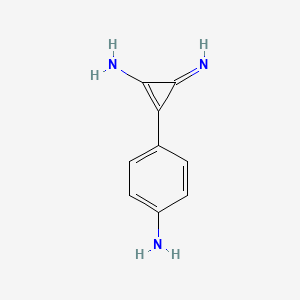
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
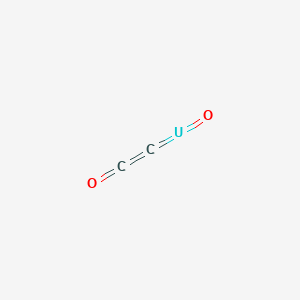
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
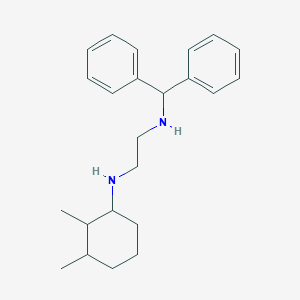

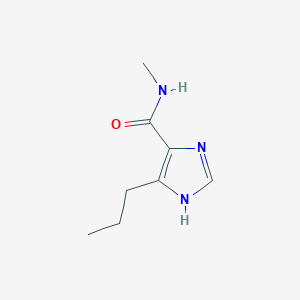

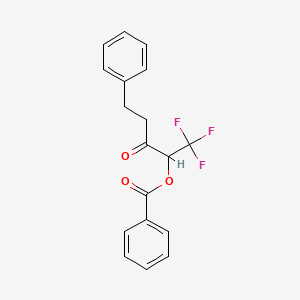
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
